3,3',4,4',5,5'-Hexabromo-1H,1'H-2,2'-bipyrrole
Description
3,3',4,4',5,5'-Hexabromo-1H,1'H-2,2'-bipyrrole is a halogenated bipyrrole derivative characterized by six bromine atoms symmetrically substituted at the 3,3',4,4',5,5' positions of the bipyrrole backbone. Bromination at the β-positions (3,4,5) significantly alters the electron density and steric profile of the molecule, influencing its reactivity, photophysical behavior, and interactions with biological systems .
Properties
CAS No. |
54705-15-6 |
|---|---|
Molecular Formula |
C8H2Br6N2 |
Molecular Weight |
605.5 g/mol |
IUPAC Name |
2,3,4-tribromo-5-(3,4,5-tribromo-1H-pyrrol-2-yl)-1H-pyrrole |
InChI |
InChI=1S/C8H2Br6N2/c9-1-3(11)7(13)15-5(1)6-2(10)4(12)8(14)16-6/h15-16H |
InChI Key |
CKUAYXRLIBAUTH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(N1)Br)Br)Br)C2=C(C(=C(N2)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,5,5’-Hexabromo-2,2’-bi[1H-pyrrole] typically involves the bromination of 2,2’-bi[1H-pyrrole] under controlled conditions. The reaction is carried out using bromine or a bromine-containing reagent in the presence of a suitable solvent, such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimization for larger batch sizes. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,3’,4,4’,5,5’-Hexabromo-2,2’-bi[1H-pyrrole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrrole oxides.
Reduction: Formation of partially or fully de-brominated bipyrroles.
Substitution: Formation of substituted bipyrroles with various functional groups.
Scientific Research Applications
3,3’,4,4’,5,5’-Hexabromo-2,2’-bi[1H-pyrrole] has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 3,3’,4,4’,5,5’-Hexabromo-2,2’-bi[1H-pyrrole] involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Bipyrroles
Substituent Effects on Electronic Properties
Table 1: Key Structural and Electronic Properties of Bipyrrole Derivatives
*Calculated based on formula C8H4Br6N2. †Estimated via analogy to halogenated aromatics.
Electron-Withdrawing vs. Electron-Donating Groups :
The hexabromo derivative's bromine atoms are strongly electron-withdrawing, lowering the HOMO energy and reducing conjugation efficiency compared to alkyl (e.g., tetraethyl) or aryl-substituted analogs. For example, 3,3',4,4'-tetraethyl-2,2'-bipyrrole exhibits a bathochromic shift in UV-Vis spectra (λmax ~450 nm) due to ethyl groups raising HOMO levels, whereas bromine substituents would induce a hypsochromic shift .- Steric Hindrance: Bromine's larger atomic radius increases steric crowding, reducing planarity between pyrrole rings. In contrast, thienyl or vinyl substituents at 5,5′ positions (e.g., in extended bipyrroles) enhance conjugation and lower oxidation potentials, favoring electropolymerization into conductive materials .
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